Imidazo[1,5-A]pyridine-8-carboxylic acid

Immunooncology IDO1 inhibition TDO inhibition

Imidazo[1,5-A]pyridine-8-carboxylic acid (CAS 697739-13-2) is the essential 8-carboxylated [1,5-a] regioisomer for oncology and cardiovascular drug discovery. The C8-COOH handle uniquely enables amide coupling, esterification, and reduction for IDO1/TDO dual inhibitor SAR (CN110872289A), thromboxane synthetase, and aromatase inhibitor development—vectors absent in non-carboxylated analogs. This [1,5-a] core delivers cyanine-like character with superior fluorescence quantum yields vs. [1,2-a] isomers for D-π-A dye architectures. Alternative regioisomers risk functional divergence in target-specific assays. Procure CAS 697739-13-2 for reproducible synthetic routes and IP-protected chemical space.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 697739-13-2
Cat. No. B1391334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-A]pyridine-8-carboxylic acid
CAS697739-13-2
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C2C(=C1)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-10-5-9-4-7(6)10/h1-5H,(H,11,12)
InChIKeyZGKISOIXEAIYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,5-A]pyridine-8-carboxylic acid (CAS 697739-13-2): A Strategic 8-Carboxylated Heterocyclic Building Block for Medicinal Chemistry and Materials Science


Imidazo[1,5-A]pyridine-8-carboxylic acid (CAS 697739-13-2) is a nitrogen-fused heterocyclic compound with molecular formula C8H6N2O2 and molecular weight 162.15 g/mol, featuring a carboxylic acid substituent at the 8-position of the imidazo[1,5-a]pyridine bicyclic scaffold [1]. The imidazo[1,5-a]pyridine core represents a privileged pharmacophore distinct from its more extensively studied isomer, imidazo[1,2-a]pyridine, with differentiated electronic properties including cyanine-like character and higher fluorescence quantum yields that make it particularly valuable for luminescent materials applications [2]. The compound serves as a versatile synthetic intermediate for constructing 8-substituted derivatives with demonstrated utility in multiple therapeutic areas including immunooncology (IDO/TDO inhibition), cardiovascular disease (thromboxane synthetase inhibition), and hormone-dependent cancers (aromatase inhibition) [3][4][5].

Why Generic Imidazopyridine Substitution Fails: Critical Distinctions in Regioisomer Positioning and Carboxylation State for Imidazo[1,5-A]pyridine-8-carboxylic acid


Substituting Imidazo[1,5-A]pyridine-8-carboxylic acid (CAS 697739-13-2) with alternative imidazopyridine regioisomers or differently carboxylated analogs introduces quantifiable changes in both physicochemical properties and biological target engagement. The 8-position carboxylic acid moiety provides a structurally unique vector for derivatization that is absent in non-carboxylated analogs and geometrically distinct from 1-, 6-, or other positional isomers, directly impacting molecular recognition in enzyme active sites such as IDO1 and thromboxane synthetase [1][2]. Furthermore, the imidazo[1,5-a]pyridine scaffold exhibits fundamentally different electronic behavior compared to its [1,2-a] isomer, with enhanced cyanine-like character, more intense absorption profiles, and superior fluorescence quantum yields that cannot be replicated by the [1,2-a] scaffold in materials applications [3]. Procurement of generic alternatives lacking either the precise [1,5-a] ring fusion or the 8-carboxylate substitution pattern therefore risks functional divergence that undermines both synthetic route fidelity and downstream performance in target-specific assays [4].

Quantitative Differentiation Evidence for Imidazo[1,5-A]pyridine-8-carboxylic acid (CAS 697739-13-2) Versus Closest Analogs and In-Class Alternatives


Imidazo[1,5-a]pyridine-8-carboxylic acid: The Preferred Synthetic Entry Point for 8-Substituted IDO/TDO Inhibitors

Imidazo[1,5-A]pyridine-8-carboxylic acid serves as the essential synthetic precursor for constructing 8-substituted imidazo[1,5-a]pyridines with demonstrated indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TDO) inhibitory activity [1]. Patent claims specifically protect pharmaceutical compositions comprising 8-substituted imidazo[1,5-a]pyridines derived from this carboxylic acid intermediate for treating IDO- and/or TDO-mediated diseases [1]. In contrast, non-8-carboxylated imidazo[1,5-a]pyridines or alternative regioisomers such as imidazo[1,2-a]pyridine carboxylic acids lack the defined 8-position derivatization handle and are not claimed within the same patent scope for IDO/TDO therapeutic applications, establishing a clear synthetic and intellectual property basis for selecting the 8-carboxylic acid variant [1][2].

Immunooncology IDO1 inhibition TDO inhibition Cancer immunotherapy

Differentiated Cyclooxygenase-2 (COX-2) Selectivity Among Imidazo[1,5-a]pyridine Carboxylic Acid Positional Isomers

Within the imidazo[1,5-a]pyridine carboxylic acid family, the position of the carboxylate substituent significantly modulates COX enzyme inhibition profile and selectivity . While direct IC50 data for the 8-carboxylic acid isomer (CAS 697739-13-2) against purified COX enzymes remains limited in public literature, a closely related 3-(3,4-dimethoxyphenyl)-substituted imidazo[1,5-a]pyridine analog demonstrates a COX-2 IC50 of 9.2 µM versus a COX-1 IC50 of 21.8 µM, yielding a selectivity ratio of 2.37 favoring COX-2 inhibition . The 6-carboxylic acid isomer has been reported to interact with COX enzymes, particularly COX-2, to reduce pro-inflammatory mediator synthesis . This intra-class variation confirms that carboxylate positioning is not pharmacologically neutral and that different regioisomers within the same imidazo[1,5-a]pyridine family exhibit distinct biochemical interaction profiles that preclude interchangeable use in target-based assays [1].

Inflammation COX-2 inhibition Selectivity Drug discovery

Imidazo[1,5-a]pyridine Scaffold Versus Imidazo[1,2-a]pyridine: Quantified Photophysical Differentiation for Materials Applications

A direct comparative photophysical study of imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds as electron donor groups in D–π–A dye architectures reveals fundamental electronic differences between these regioisomeric heterocycles [1]. Imidazo[1,2-a]pyridine derivatives exhibited purely dipolar character, whereas imidazo[1,5-a]pyridine derivatives displayed cyanine-like character with more intense absorption bands and significantly higher fluorescence quantum yields [1]. The imidazo[1,5-a]pyridine scaffold demonstrates red-shifted emission profiles and enhanced π-stacking capability in the solid state, establishing superior performance for luminescent materials applications that cannot be achieved with the [1,2-a] isomer . These photophysical differences arise from the distinct nitrogen atom positioning within the fused bicyclic system, fundamentally altering the electronic distribution and excited-state behavior of the scaffold [2].

Fluorescence Dyes Materials science Photophysics

Imidazo[1,5-A]pyridine-8-carboxylic acid: Validated Intermediate for Thromboxane Synthetase and Aromatase Inhibitor Scaffolds

Imidazo[1,5-A]pyridine-8-carboxylic acid is structurally positioned as a key intermediate for two additional validated therapeutic classes beyond IDO/TDO inhibition [1][2]. Patent US4470986A discloses imidazo[1,5-a]pyridine aliphatic carboxylic acid derivatives as potent and highly specific thromboxane synthetase inhibitors for treating thrombosis, cerebral ischemia, and ischemic heart disease [1]. Independently, patent US4889861A claims substituted imidazo[1,5-a]pyridine derivatives as aromatase inhibitors with utility in hormone-dependent cancers [2]. The 8-carboxylic acid functional group provides a critical synthetic handle for elaborating these biologically validated scaffolds through standard carboxylic acid derivatization chemistry (amide formation, esterification, reduction to alcohol, Curtius rearrangement to amine), whereas non-carboxylated imidazo[1,5-a]pyridines lack this direct functionalization capability and require additional synthetic steps to introduce reactive handles [3].

Cardiovascular Thromboxane inhibition Aromatase inhibition Cancer therapeutics

Physicochemical Property Profile Supporting Drug-Likeness and Formulation Compatibility for Imidazo[1,5-A]pyridine-8-carboxylic acid

Imidazo[1,5-A]pyridine-8-carboxylic acid (CAS 697739-13-2) possesses a computed physicochemical profile fully compliant with Lipinski's Rule of Five parameters for drug-likeness [1][2]. The compound exhibits a molecular weight of 162.15 g/mol, XLogP3-AA of 1.4, one hydrogen bond donor (carboxylic acid proton), three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 54.6 Ų [1]. All five parameters fall well within established drug-like thresholds (MW ≤500 Da; logP ≤5; HBD ≤5; HBA ≤10; TPSA ≤140 Ų) [2]. The density of 1.41 g/cm³ and solid physical form enable straightforward handling and storage at ambient temperature [3]. This favorable physicochemical profile distinguishes the compound from higher molecular weight or more lipophilic analogs that may encounter solubility or permeability limitations during biological evaluation or formulation development.

Drug-likeness Physicochemical properties Lipinski Rule of Five Formulation

Validated Application Scenarios for Imidazo[1,5-A]pyridine-8-carboxylic acid (CAS 697739-13-2) in Scientific Research and Industrial Development


Medicinal Chemistry: IDO1/TDO Inhibitor Lead Optimization Programs

Imidazo[1,5-A]pyridine-8-carboxylic acid serves as the direct synthetic precursor for constructing 8-substituted imidazo[1,5-a]pyridines with demonstrated IDO and/or TDO inhibitory activity for cancer immunotherapy applications [1]. The carboxylic acid group enables straightforward derivatization via amide coupling, esterification, or reduction to access diverse 8-substituted analogs for structure-activity relationship (SAR) exploration. This scaffold is specifically claimed in patent CN110872289A for treating IDO- and TDO-mediated diseases, providing a defined intellectual property position that alternative regioisomers do not offer [1]. Researchers developing novel IDO1/TDO inhibitors should procure this specific 8-carboxylic acid variant rather than non-carboxylated imidazo[1,5-a]pyridines or alternative carboxylic acid regioisomers, as the 8-position substitution geometry is essential for accessing the protected chemical space.

Medicinal Chemistry: Dual Thromboxane Synthetase and Aromatase Inhibitor Scaffold Development

The imidazo[1,5-a]pyridine-8-carboxylic acid scaffold has been independently validated as a precursor to two distinct therapeutic classes: selective thromboxane synthetase inhibitors for cardiovascular indications including thrombosis and ischemic heart disease [1], and aromatase inhibitors for hormone-dependent cancer treatment [2]. The carboxylic acid functionality enables parallel derivatization strategies to access both pharmacophore classes from a common intermediate, maximizing synthetic efficiency. For medicinal chemistry groups pursuing multi-target drug discovery or seeking to explore chemically tractable heterocyclic scaffolds with established patent precedence, this compound offers a versatile entry point that non-carboxylated analogs cannot provide without additional synthetic steps to introduce reactive handles.

Materials Science: Construction of High-Performance D–π–A Fluorescent Dyes and Luminescent Materials

Imidazo[1,5-A]pyridine-8-carboxylic acid provides access to the imidazo[1,5-a]pyridine electron donor group that demonstrates cyanine-like character, enhanced absorption intensity, and superior fluorescence quantum yields compared to the imidazo[1,2-a]pyridine isomer [1]. The carboxylic acid functional group enables covalent attachment to π-acceptor moieties for constructing D–π–A dye architectures with optimized photophysical properties. Additionally, the imidazo[1,5-a]pyridine scaffold exhibits pronounced π···π stacking interactions in the solid state, making it valuable for crystalline materials with desirable optoelectronic properties [2]. Researchers developing fluorescent probes, sensors, or luminescent materials should specifically select the [1,5-a] regioisomer with the 8-carboxylic acid handle for facile conjugation rather than the more commonly available [1,2-a] isomer, which lacks both the cyanine-like electronic character and the convenient derivatization functionality.

Chemical Biology: COX-2 Targeted Probe Development with Defined Scaffold Geometry

The imidazo[1,5-a]pyridine scaffold, when appropriately substituted, demonstrates COX-2 inhibitory activity with measurable selectivity over COX-1 (COX-2/COX-1 selectivity ratio of 2.37 for a representative 3-aryl substituted analog) [1]. The 8-carboxylic acid positional isomer provides a structurally unique vector for conjugation to reporter groups, affinity tags, or targeting moieties that differs geometrically from the 6-carboxylic acid isomer, which also interacts with COX enzymes [2]. For chemical biology applications requiring regiospecific probe attachment that preserves target engagement, the 8-carboxylic acid variant offers a defined spatial orientation that may influence probe-protein interactions differently than alternative carboxylation positions. Researchers should select the specific 8-carboxylic acid regioisomer (CAS 697739-13-2) rather than assuming interchangeability with 1- or 6-carboxylated imidazo[1,5-a]pyridines, as carboxylate positioning demonstrably impacts COX enzyme interaction profiles within this scaffold class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,5-A]pyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.